N-(2-(benzo[d][1,3]dioxol-5-yloxy)ethyl)-5-fluoro-2-methoxybenzenesulfonamide
Description
N-(2-(Benzo[d][1,3]dioxol-5-yloxy)ethyl)-5-fluoro-2-methoxybenzenesulfonamide is a benzenesulfonamide derivative characterized by a 5-fluoro-2-methoxybenzene core linked to a benzo[d][1,3]dioxol-5-yloxy ethyl group via a sulfonamide bridge. This compound shares structural motifs with several pharmacologically active agents, including kinase inhibitors and CNS-targeting molecules .
Properties
IUPAC Name |
N-[2-(1,3-benzodioxol-5-yloxy)ethyl]-5-fluoro-2-methoxybenzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16FNO6S/c1-21-14-4-2-11(17)8-16(14)25(19,20)18-6-7-22-12-3-5-13-15(9-12)24-10-23-13/h2-5,8-9,18H,6-7,10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JUAUZGUHWRAHQA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)F)S(=O)(=O)NCCOC2=CC3=C(C=C2)OCO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16FNO6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Compounds with similar structures have been known to interact with various receptors and enzymes, influencing their function.
Mode of Action
This could result in altered cellular processes, potentially contributing to the compound’s overall effect.
Biochemical Pathways
Based on the known effects of similar compounds, it is possible that this compound could influence a variety of biochemical pathways, leading to downstream effects on cellular function.
Pharmacokinetics
These properties are crucial in determining the bioavailability of the compound, which in turn influences its efficacy.
Result of Action
Based on the known effects of similar compounds, it is likely that this compound could have a variety of effects at the molecular and cellular level.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as pH, temperature, and the presence of other molecules can affect how a compound interacts with its targets and how it is metabolized in the body.
Comparison with Similar Compounds
Benzenesulfonamide Derivatives with Piperazine/Piperidine Moieties
Several analogs feature benzenesulfonamide cores coupled to piperazine or piperidine rings, often substituted with halogenated or trifluoromethyl groups:
Key Observations :
Impact of Trifluoromethyl and Halogen Substituents
Trifluoromethyl (CF₃) and halogen groups significantly alter binding affinities:
Key Observations :
Pharmacologically Active Analogs
Notable analogs with demonstrated biological activity:
Q & A
Basic: What are the common synthetic routes for this sulfonamide derivative?
Methodological Answer:
The synthesis typically involves multi-step nucleophilic substitutions and coupling reactions. Key steps include:
- Step 1: Alkylation of sesamol (benzo[d][1,3]dioxol-5-ol) with brominated intermediates (e.g., bromoethyl or bromomethyl derivatives) in polar aprotic solvents (MeCN, DMF) using K₂CO₃ as a base .
- Step 2: Introduction of the sulfonamide group via coupling with a sulfonyl chloride derivative under basic conditions (e.g., pyridine or triethylamine) .
- Purification: Column chromatography (silica gel, eluents like petroleum ether/acetone) or recrystallization to achieve >95% purity .
Basic: How is the compound structurally characterized post-synthesis?
Methodological Answer:
- 1H NMR/13C NMR: Confirms regiochemistry and substituent integration. For example, aromatic protons from the benzo[d][1,3]dioxole moiety appear as singlet(s) near δ 6.8–7.2 ppm .
- Mass Spectrometry (ESI+): Validates molecular weight (e.g., [M+H]+ peaks) and fragmentation patterns .
- HPLC: Ensures purity (>95%) using reverse-phase columns and UV detection .
Advanced: What strategies optimize yield in multi-step syntheses of this compound?
Methodological Answer:
- Reaction Monitoring: Use TLC or LC-MS to track intermediates and minimize side reactions (e.g., over-alkylation) .
- Catalyst Optimization: For low-yield steps (e.g., 22% in amide coupling), employ coupling agents like HATU or EDCI to improve efficiency .
- Solvent Selection: DMF enhances solubility of intermediates compared to MeCN in coupling reactions .
Advanced: How can researchers resolve contradictions in reported biological activity data?
Methodological Answer:
- Assay Standardization: Control variables such as cell line (e.g., HUVECs vs. prostate cancer cells), incubation time, and solvent (DMSO concentration) .
- Dose-Response Curves: Establish EC₅₀/IC₅₀ values to compare potency across studies .
- Stability Testing: Assess compound degradation in buffer/DMSO using LC-MS to rule out artifactual results .
Advanced: What structure-activity relationship (SAR) insights exist for analogs of this compound?
Methodological Answer:
- Substituent Effects:
- Fluorine Position: 5-Fluoro substitution enhances metabolic stability compared to non-fluorinated analogs .
- Piperazine vs. Piperidine: Piperazine derivatives (e.g., compounds 25–29 in ) show higher cytotoxicity (IC₅₀ ~10 µM) due to improved solubility .
- Benzo[d][1,3]dioxole: Critical for talin binding (KCH-1521 in ; KD ~200 µM via SPR) .
Advanced: What challenges arise in achieving regioselectivity during synthesis?
Methodological Answer:
- Competing Reactivity: The ethoxyethyl chain may undergo unintended O- or N-alkylation. Mitigate by using bulky bases (e.g., DBU) or protective groups (e.g., Boc for amines) .
- Directing Groups: Introduce electron-withdrawing groups (e.g., -SO₂NH₂) to favor para-substitution in aromatic rings .
Advanced: How can computational modeling guide the design of derivatives?
Methodological Answer:
- Docking Studies: Use tools like AutoDock to predict binding to targets (e.g., talin head domain in ) .
- MD Simulations: Assess stability of sulfonamide-protein interactions over 100-ns trajectories .
- QSAR Models: Correlate logP values (e.g., ~3.5 for this compound) with cellular permeability .
Table 1: Biological Data for Structural Analogs
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
